Genetic Toxicology Profile: Non-Mutagenic Status vs. Secondary Nitroalkane Carcinogenicity Risk
In a direct comparative study using the Ames Salmonella assay, 2-nitro-1-butanol was tested alongside a panel of aliphatic nitro compounds. The study concluded that 2-nitro-1-butanol and other nitrocarbinols were 'not mutagenic, or only marginally so, at the concentrations tested' [1]. This is in stark contrast to secondary nitroalkanes like 2-nitropropane, for which the nitronate forms were 'significantly mutagenic in Salmonella strains TA100 and TA102 at 10-80 µmoles/plate' [1]. This fundamental difference in genetic safety is a critical differentiator for applications where human or environmental exposure is a concern.
| Evidence Dimension | Mutagenicity in Ames Salmonella assay |
|---|---|
| Target Compound Data | Non-mutagenic or marginally mutagenic |
| Comparator Or Baseline | Secondary nitroalkanes (e.g., 2-nitropropane nitronate) |
| Quantified Difference | Significant mutagenicity vs. non-mutagenicity |
| Conditions | Salmonella typhimurium strains TA98, TA100, and TA102 |
Why This Matters
For procurement in pharmaceutical or personal care applications, this data provides a verifiable safety advantage over secondary nitroalkanes, reducing regulatory and toxicological risk.
- [1] Conaway, C. C., Hussain, N. S., Way, B. M., & Fiala, E. S. (1991). Evaluation of secondary nitroalkanes, their nitronates, primary nitroalkanes, nitrocarbinols, and other aliphatic nitro compounds in the Ames Salmonella assay. Mutation Research, 261(3), 197-207. View Source
